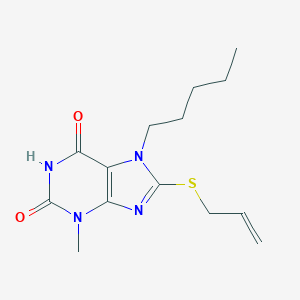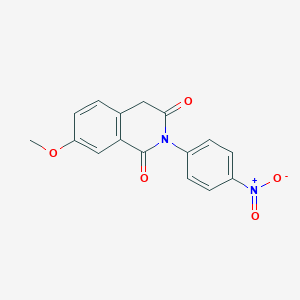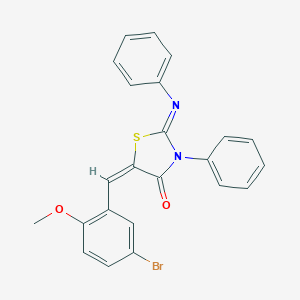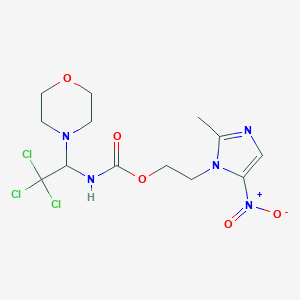
3-Methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Aromatase Inhibitors and Cancer Therapy
- Synthesis and Evaluation of Tumor Inhibiting Activity : A study by Hartmann and Batzl (1986) focused on the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. These compounds showed strong inhibition of human placental aromatase and potential for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Chemical Synthesis and Characterization
- Synthesis of Schiff Bases and Crystal Structures : Opozda, Łasocha, and Włodarczyk-Gajda (2006) synthesized unsymmetrical Schiff bases from 3,4-diaminopyridine, contributing to the understanding of molecular structures and hydrogen-bonded dimers in crystal states (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Biomedical Applications
- Biodegradable Polyesters in Tissue Engineering : Fuoco, Finne‐Wistrand, and Pappalardo (2016) explored the synthesis of aliphatic polyesters with thiol pendant groups, a crucial development for tissue engineering applications (Fuoco, Finne‐Wistrand, & Pappalardo, 2016).
Corrosion Inhibition Studies
- Inhibition of Copper Corrosion : Fiala et al. (2007) investigated the capacity of certain ketene dithioacetal derivatives to inhibit copper corrosion, highlighting the potential application in protecting metals (Fiala et al., 2007).
Organic Chemistry and Medicinal Applications
- Purine Analogs Synthesis for Medicinal Chemistry : A study by Alves, Proença, and Booth (1994) synthesized 4- and 5-disubstituted 1-benzylimidazoles as precursors for purine analogs, which are important in medicinal chemistry (Alves, Proença, & Booth, 1994).
Propriétés
IUPAC Name |
3-methyl-7-pentyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-4-6-7-8-18-10-11(15-14(18)21-9-5-2)17(3)13(20)16-12(10)19/h5H,2,4,6-9H2,1,3H3,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYLVKWZQAGAPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-pentyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-5-[5-(2-nitrophenyl)furan-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B414399.png)
![N-(2-{2-[1-(2-furyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B414401.png)
![4-[3-({3-Nitrobenzylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B414402.png)
![4-(3-{[(5-{4-Nitrophenyl}-2-furyl)methylene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B414403.png)
![2-(2-furyl)-N-{[5-(4-nitrophenyl)-2-furyl]methylene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B414404.png)
![2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B414406.png)

![5-[(5-{2-Nitro-4,5-dimethylphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B414408.png)
![4-({(E)-2-[4-(2,5-dimethylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazono}methyl)-2-methoxyphenyl acetate](/img/structure/B414413.png)



![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)
![(2E,5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(2-oxoindol-3-yl)hydrazinylidene]-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one](/img/structure/B414422.png)